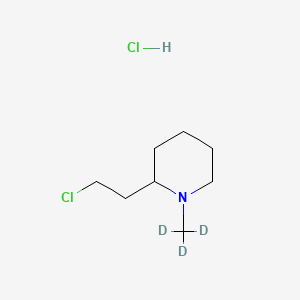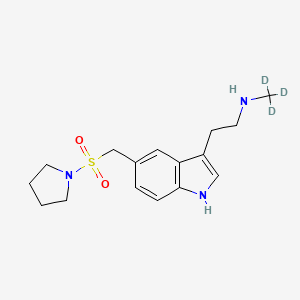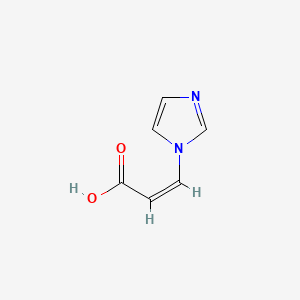
2-(2-Chloroethyl)-1-methylpiperidine-d3 Hydrochloride
Overview
Description
2-(2-Chloroethyl)-1-methylpiperidine-d3 Hydrochloride is a deuterated derivative of 2-(2-Chloroethyl)-1-methylpiperidine hydrochloride. This compound is primarily used in scientific research due to its unique properties, which include the presence of deuterium atoms that make it useful in various analytical and synthetic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Chloroethyl)-1-methylpiperidine-d3 Hydrochloride typically involves the reaction of 1-methylpiperidine with 2-chloroethanol in the presence of a deuterium source. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like triethylamine. The reaction proceeds through a nucleophilic substitution mechanism, where the deuterium atoms are incorporated into the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The purification of the final product is typically achieved through recrystallization or chromatography techniques.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the piperidine ring is oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms, often involving the use of reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic conditions to facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce secondary amines. Substitution reactions can result in a variety of substituted piperidine derivatives.
Scientific Research Applications
2-(2-Chloroethyl)-1-methylpiperidine-d3 Hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reference standard in analytical chemistry.
Biology: The compound is utilized in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds and is used in drug metabolism studies.
Industry: The compound is employed in the development of new materials and as an intermediate in the production of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 2-(2-Chloroethyl)-1-methylpiperidine-d3 Hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The deuterium atoms in the compound can influence its metabolic stability and binding affinity, making it a valuable tool in studying the pharmacokinetics and pharmacodynamics of related compounds. The pathways involved often include nucleophilic attack and subsequent formation of stable complexes with the target molecules.
Comparison with Similar Compounds
2-(2-Chloroethyl)-1-methylpiperidine Hydrochloride: The non-deuterated version of the compound, which has similar chemical properties but different isotopic composition.
2-Chloroethylamine Hydrochloride: A related compound with a simpler structure, used in similar applications but with different reactivity.
Bis(2-chloroethyl)amine Hydrochloride: Another related compound, often used in the synthesis of piperazine derivatives.
Uniqueness: The presence of deuterium atoms in 2-(2-Chloroethyl)-1-methylpiperidine-d3 Hydrochloride makes it unique compared to its non-deuterated counterparts. This isotopic substitution can lead to differences in reaction rates, metabolic pathways, and overall stability, providing valuable insights in various research applications.
Properties
IUPAC Name |
2-(2-chloroethyl)-1-(trideuteriomethyl)piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16ClN.ClH/c1-10-7-3-2-4-8(10)5-6-9;/h8H,2-7H2,1H3;1H/i1D3; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVBKLELBSWJXAT-NIIDSAIPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCCC1CCCl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N1CCCCC1CCCl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4S,4Ar,5S,6S)-4-[2,2-bis(trideuteriomethyl)butanoyloxy]-5-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-6-methyl-3,4,4a,5,6,7-hexahydronaphthalene-2-carboxylic acid](/img/structure/B583579.png)



![1,2,3,5,6,8A-hexahydroimidazo[1,2-a]pyrazine](/img/structure/B583585.png)

![[(2S)-1-[(2R,3S)-3-hexyl-4-oxooxetan-2-yl]tridecan-2-yl] (2S)-2-acetamido-4-methylpentanoate](/img/structure/B583592.png)


